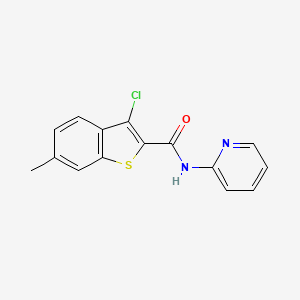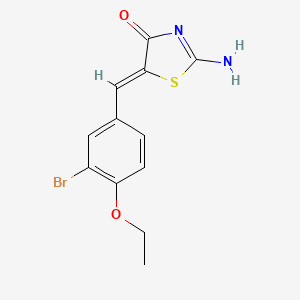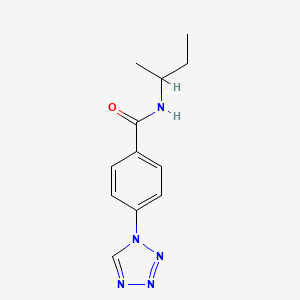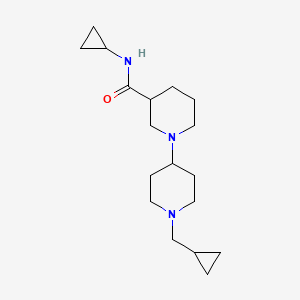![molecular formula C12H15N7 B6077619 N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine](/img/structure/B6077619.png)
N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 3-(2-methylimidazol-1-yl)propyl group. Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids and various coenzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine typically involves the alkylation of a purine derivative with a 3-(2-methylimidazol-1-yl)propyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can significantly reduce the production time and cost.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the purine ring, potentially yielding dihydropurine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring, where halogenated reagents can introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed.
Substitution: Halogenated reagents like bromine or iodine in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Aplicaciones Científicas De Investigación
N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in modulating biological pathways, including those involved in cell signaling and metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: The compound is used in the development of novel materials with specific properties, such as enhanced conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound can bind to these targets, modulating their activity and thereby influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in purine metabolism, leading to changes in cellular processes.
Comparación Con Compuestos Similares
- N-[3-(2-methylimidazol-1-yl)propyl]-1,3-benzodioxole-5-sulfonamide
- 2-Amino-N-[3-(2-methylimidazol-1-yl)propyl]benzamide
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Comparison: N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine is unique due to its purine ring system, which is a fundamental component of nucleic acids. This distinguishes it from other similar compounds that may contain different heterocyclic systems, such as benzodioxole or pyrazole rings. The presence of the purine ring imparts specific biological activities and potential therapeutic applications that are distinct from those of other heterocyclic compounds.
Propiedades
IUPAC Name |
N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7/c1-9-13-4-6-19(9)5-2-3-14-11-10-12(16-7-15-10)18-8-17-11/h4,6-8H,2-3,5H2,1H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNJYJWOHVLCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCNC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077548.png)


![N-(3-pyridinylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6077566.png)
![2-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B6077570.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6077576.png)
![ethyl 4-{1-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6077583.png)
![2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6077584.png)
![2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B6077588.png)
![methyl 2-{[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B6077590.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6077592.png)

![4-Chloro-2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]phenol](/img/structure/B6077612.png)
